An In-depth Technical Guide on the Chemical Properties of Benzyl 4-acetylpiperidine-1-carboxylate
An In-depth Technical Guide on the Chemical Properties of Benzyl 4-acetylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Benzyl 4-acetylpiperidine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from computational predictions and analogous chemical structures to offer a thorough understanding for research and drug development applications.
Core Chemical Properties
Benzyl 4-acetylpiperidine-1-carboxylate, with the CAS number 160809-34-7, is a piperidine derivative featuring a benzyl carbamate protecting group and an acetyl substituent.[1] Its core chemical and physical properties, largely based on computational data from PubChem, are summarized below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 261.32 g/mol | PubChem[1] |
| IUPAC Name | benzyl 4-acetylpiperidine-1-carboxylate | PubChem[1] |
| CAS Number | 160809-34-7 | PubChem[1] |
| Canonical SMILES | CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | PubChem[1] |
| InChI Key | VOETZCCNDJVWCN-UHFFFAOYSA-N | PubChem[1] |
| Physical State | Solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| XLogP3 | 1.8 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
Synthesis and Experimental Protocols
Proposed Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate
A probable method for the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate involves the reaction of 4-acetylpiperidine with benzyl chloroformate in the presence of a base. This is a standard procedure for the introduction of a benzyloxycarbonyl (Cbz or Z) protecting group onto a secondary amine.
Reaction:
Detailed Hypothetical Protocol:
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Dissolution: Dissolve 4-acetylpiperidine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.
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Acylation: Slowly add benzyl chloroformate (1.0-1.2 eq) to the stirred reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
The following diagram illustrates the logical workflow for this proposed synthesis.
Caption: Proposed Synthesis Workflow
Spectral Data (Predicted)
Direct experimental spectral data (NMR, IR) for Benzyl 4-acetylpiperidine-1-carboxylate is not currently published. However, characteristic signals can be predicted based on the functional groups present in the molecule.
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¹H NMR: Expected signals would include those for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), signals for the piperidine ring protons, and a singlet for the acetyl methyl group (~2.1 ppm).
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¹³C NMR: Key resonances would be observed for the carbonyl carbons of the carbamate and the acetyl group, aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the piperidine ring.
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IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the carbamate and ketone functionalities (typically in the region of 1680-1720 cm⁻¹), as well as C-H stretching from the aromatic and aliphatic portions of the molecule.
Reactivity and Stability
The chemical reactivity of Benzyl 4-acetylpiperidine-1-carboxylate is dictated by its primary functional groups: the benzyl carbamate and the acetyl group.
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N-Cbz Group: The benzyloxycarbonyl (Cbz) group is a common amine protecting group that is stable to many reaction conditions but can be readily cleaved by catalytic hydrogenation. This allows for the selective deprotection of the piperidine nitrogen for further functionalization.
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Acetyl Group: The ketone functionality of the acetyl group can undergo various reactions, such as reduction to a secondary alcohol, or can serve as a handle for further carbon-carbon bond formation.
The compound is expected to be stable under standard laboratory conditions. Storage in a cool, dry place is recommended.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the involvement of Benzyl 4-acetylpiperidine-1-carboxylate in any signaling pathways. However, the piperidine scaffold is a common motif in many biologically active compounds, and N-protected piperidine derivatives are frequently used as intermediates in the synthesis of pharmaceuticals. For instance, various derivatives of 1-benzylpiperidine have been investigated for their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[2]
The logical relationship for its potential use as a synthetic intermediate is depicted below.
Caption: Role as a Synthetic Intermediate
References
- 1. Benzyl 4-acetylpiperidine-1-carboxylate | C15H19NO3 | CID 19065050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
